1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is an organic compound that features a benzofuran moiety, a hydroxypropyl group, and an o-tolyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic addition reaction using a suitable epoxide or halohydrin.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with o-tolyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzofuran ring can be reduced under hydrogenation conditions.
Substitution: The urea linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrobenzofuran derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The urea linkage may also play a role in binding to proteins or other macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(o-tolyl)urea: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is unique due to the specific combination of the benzofuran moiety, hydroxypropyl group, and o-tolyl urea structure. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-7-3-5-9-15(13)21-18(22)20-12-19(2,23)17-11-14-8-4-6-10-16(14)24-17/h3-11,23H,12H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQUMMOXFZTJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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